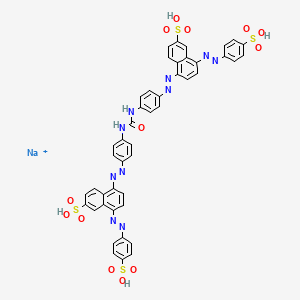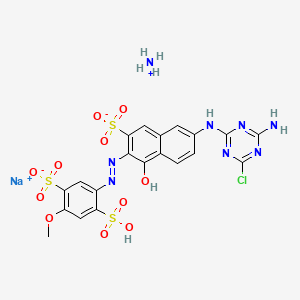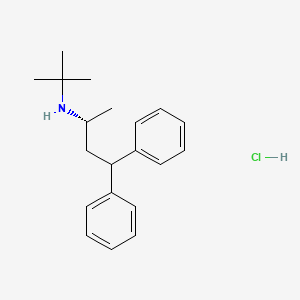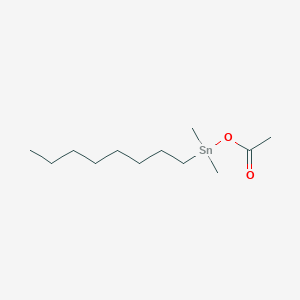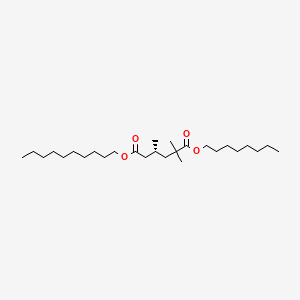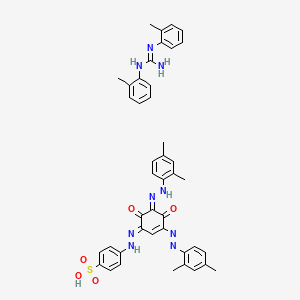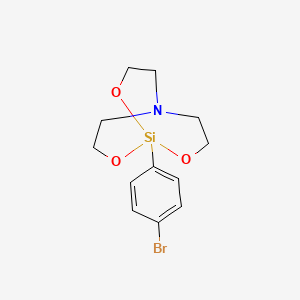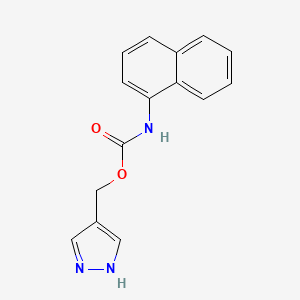
Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid, featuring a naphthalenyl group and a pyrazolylmethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester typically involves the reaction of 1-naphthalenyl isocyanate with 1H-pyrazol-4-ylmethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through methods like crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenyl and pyrazolyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenyl ketones, while reduction can produce naphthalenyl amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester involves its interaction with specific molecular targets. The naphthalenyl group may interact with hydrophobic pockets in proteins, while the pyrazolylmethyl ester moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, 1-pentenyl-, 1-naphthalenyl ester
- Carbamic acid, 1-naphthalenyl-, methyl ester
Uniqueness
Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
115547-77-8 |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
1H-pyrazol-4-ylmethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H13N3O2/c19-15(20-10-11-8-16-17-9-11)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-9H,10H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
XQCVCBPTVPMRNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CNN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)

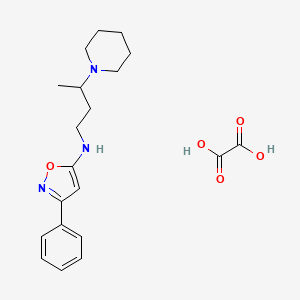
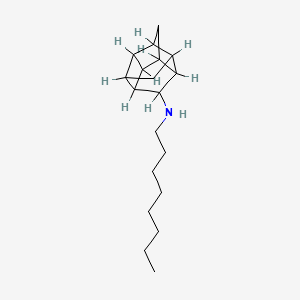
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
